An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,4,6-tetranitroaniline
An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,4,6-tetranitroaniline
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3,4,6-tetranitroaniline (TNA), a powerful and sensitive high explosive.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the synthesis, characterization, and safety considerations of this energetic material.
Chemical Identity and Structure
2,3,4,6-tetranitroaniline, also known as TNA, is a nitroaromatic compound with the molecular formula C₆H₃N₅O₈.[2][3] Its chemical structure consists of an aniline ring substituted with four nitro groups.
Synonyms: Tetranitraniline, TNA[1][2]
Molecular Identifiers:
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CAS Number: 3698-54-2[3]
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PubChem CID: 19431[2]
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InChI: InChI=1S/C6H3N5O8/c7-4-2(8(12)13)1-3(9(14)15)5(10(16)17)6(4)11(18)19/h1H,7H2[2]
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SMILES: C1=C(C(=C(C(=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-])N)--INVALID-LINK--[O-][2]
Physical and Chemical Properties
The physical and chemical properties of 2,3,4,6-tetranitroaniline are summarized in the tables below. These properties are critical for understanding its behavior as an energetic material.
General Physical Properties
| Property | Value | Source |
| Molecular Weight | 273.12 g/mol | [2] |
| Appearance | Yellow crystalline solid | [4] |
| Density | 1.963 g/cm³ | [3] |
| Melting Point | 220 °C (decomposes) | [3] |
| Boiling Point | 568.5 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 297.6 °C | [3] |
| Solubility in water | Insoluble | [5] |
Computed and Other Properties
| Property | Value | Source |
| XLogP3 | 1.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 9 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 272.99816207 | [3] |
| Vapor Pressure | 6.13E-13 mmHg at 25°C | [3] |
| pKa | -11.94±0.10 (Predicted) | [3] |
Synthesis
The synthesis of 2,3,4,6-tetranitroaniline is typically achieved through the nitration of m-nitroaniline.[6] A common method involves the use of a mixed acid nitrating agent.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 2,3,4,6-tetranitroaniline.
Experimental Protocol: Synthesis from m-Nitroaniline
The following protocol is a general representation of the synthesis of 2,3,4,6-tetranitroaniline based on established literature.
Materials:
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m-Nitroaniline
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃) or a mixture of Nitric Acid and Oleum
-
Ice
-
Distilled water
Procedure:
-
Dissolve one part by weight of m-nitroaniline in approximately seven to fifteen parts by weight of sulfuric acid to form a solution.[6]
-
Prepare a nitrating mixture of nitric acid and oleum (or fuming nitric acid).[6] The amount of nitric acid should be at least stoichiometrically sufficient to nitrate the m-nitroaniline to 2,3,4,6-tetranitroaniline.[6]
-
Cool the m-nitroaniline solution in an ice bath.
-
Slowly add the nitrating mixture to the m-nitroaniline solution while maintaining a controlled temperature, for instance, between 75-80 °C.[6] Careful temperature control is crucial to prevent runaway reactions.
-
After the addition is complete, allow the reaction mixture to stir for a specified period.
-
Pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The precipitated solid product, 2,3,4,6-tetranitroaniline, is collected by filtration.
-
Wash the product thoroughly with cold water to remove residual acid.
-
Dry the product under vacuum.
Characterization
The characterization of 2,3,4,6-tetranitroaniline is essential to confirm its identity and purity. A general workflow for the characterization of a synthesized energetic material is provided below.
Characterization Workflow
Caption: A diagram illustrating the typical analytical techniques used to characterize 2,3,4,6-tetranitroaniline.
Experimental Methodologies
Detailed experimental protocols for the characterization of 2,3,4,6-tetranitroaniline are not extensively available in the public domain due to the nature of the compound. However, standard methodologies for the determination of key properties are described below.
Principle: The melting point is a key indicator of purity for a crystalline solid. Impurities typically depress and broaden the melting range.
Apparatus:
-
Capillary melting point apparatus
-
Capillary tubes
-
Thermometer
Procedure:
-
A small amount of the finely powdered, dry 2,3,4,6-tetranitroaniline is packed into a capillary tube to a height of 2-3 mm.[7]
-
The capillary tube is placed in the heating block of the melting point apparatus.[7]
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The sample is heated at a controlled rate.[7] An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[7]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]
Principle: The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid, the volume can be determined by fluid displacement.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which 2,3,4,6-tetranitroaniline is insoluble
Procedure (Water Displacement Method):
-
A known mass of 2,3,4,6-tetranitroaniline is weighed using an analytical balance.[9]
-
A graduated cylinder is partially filled with a liquid in which TNA is insoluble (e.g., water, though its solubility is very low), and the initial volume is recorded.[9]
-
The weighed sample of TNA is carefully added to the graduated cylinder, ensuring it is fully submerged.[9]
-
The final volume is recorded.[9] The difference between the final and initial volumes gives the volume of the TNA sample.[9]
-
The density is calculated by dividing the mass of the sample by its volume.[9]
The crystal structure of 2,3,4,6-tetranitroaniline has been determined by X-ray crystallography.[2] This technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths and angles. The crystal system for 2,3,4,6-tetranitroaniline is reported to be monoclinic with the space group P 1 21/c 1.[2]
Safety and Handling
2,3,4,6-tetranitroaniline is a powerful and sensitive high explosive and must be handled with extreme caution.[1]
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Explosion Hazard: It is sensitive to heat, shock, and friction.[4] It may explode under prolonged exposure to heat or fire.[1]
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Reactivity: As a nitroaryl derivative, it is a strong oxidizing agent and can react vigorously with reducing agents, which may lead to detonation.[1] Aromatic nitro compounds can also explode in the presence of a base.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and protective clothing, should be worn at all times.[10] Handling should occur in a well-ventilated area, and respiratory protection may be required.[10]
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Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[11] Containers should be tightly closed.[12]
Conclusion
2,3,4,6-tetranitroaniline is a well-characterized energetic material with a range of established physical and chemical properties. Its synthesis and handling require stringent safety protocols due to its explosive nature. The information presented in this guide provides a foundational understanding for researchers and scientists working with this compound, emphasizing the importance of careful experimental design and adherence to safety procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,3,4,6-Tetranitroaniline | C6H3N5O8 | CID 19431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trinitrophenylmethylnitramine [microkat.gr]
- 5. Nitramine | C7H5N5O8 | CID 10178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3062885A - Method of production of 2, 3, 4, 6-tetranitroaniline - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
- 10. echemi.com [echemi.com]
- 11. nj.gov [nj.gov]
- 12. chemos.de [chemos.de]
